molecular formula C26H51N3O5 B1678348 Palmitoyl dipeptide-7 CAS No. 911813-90-6

Palmitoyl dipeptide-7

Cat. No.: B1678348
CAS No.: 911813-90-6
M. Wt: 485.7 g/mol
InChI Key: FGSPQNZCLMWQAS-GPXNEJASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl dipeptide-7, also known as this compound, is a synthetic peptide compound that combines palmitic acid with the amino acids lysine and threonine. This compound is primarily known for its applications in cosmetic and dermatological products due to its ability to enhance skin health and appearance by promoting collagen production and skin repair.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of palmitoyl lysylthreonine typically involves the following steps:

    Peptide Synthesis: The amino acids lysine and threonine are first coupled using standard peptide synthesis techniques. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.

    Palmitoylation: The synthesized dipeptide is then reacted with palmitic acid to form the final compound. This reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of palmitic acid, allowing it to react with the amino group of the dipeptide.

Industrial Production Methods: In an industrial setting, the production of palmitoyl lysylthreonine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Peptide Synthesis: Large-scale peptide synthesis using automated peptide synthesizers.

    Palmitoylation Reaction: The palmitoylation step is scaled up using industrial reactors, ensuring efficient mixing and reaction conditions.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Palmitoyl dipeptide-7 can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds in palmitoyl lysylthreonine can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids and palmitic acid.

    Oxidation: The threonine residue in the compound can undergo oxidation reactions, particularly at the hydroxyl group, forming oxidized derivatives.

    Substitution: The palmitoyl group can be substituted with other fatty acids or lipid moieties through esterification reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Fatty acids or lipid derivatives in the presence of coupling agents like DCC and NHS.

Major Products:

    Hydrolysis: Lysine, threonine, and palmitic acid.

    Oxidation: Oxidized threonine derivatives.

    Substitution: Modified peptides with different lipid moieties.

Scientific Research Applications

Palmitoyl dipeptide-7 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Cosmetic and Dermatological Products: It is widely used in anti-aging creams, serums, and lotions due to its ability to stimulate collagen production and improve skin elasticity and firmness.

    Wound Healing: Research has shown that palmitoyl lysylthreonine can accelerate wound healing by promoting cell proliferation and migration.

    Anti-Inflammatory Effects: The compound has been studied for its potential anti-inflammatory properties, making it useful in treating inflammatory skin conditions.

    Drug Delivery: this compound is being explored as a carrier molecule for targeted drug delivery, enhancing the stability and bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of palmitoyl lysylthreonine involves several molecular targets and pathways:

    Collagen Synthesis: The compound stimulates fibroblasts to produce collagen, a key structural protein in the skin, by activating signaling pathways such as the transforming growth factor-beta (TGF-β) pathway.

    Cell Proliferation and Migration: Palmitoyl dipeptide-7 promotes the proliferation and migration of skin cells, aiding in wound healing and tissue repair.

    Anti-Inflammatory Pathways: The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and activating anti-inflammatory signaling molecules.

Comparison with Similar Compounds

Palmitoyl dipeptide-7 is part of a broader class of palmitoylated peptides, which include:

    Palmitoyl Pentapeptide-4 (Matrixyl): Known for its anti-aging properties, Matrixyl stimulates collagen production and reduces the appearance of wrinkles.

    Palmitoyl Tripeptide-1: Another anti-aging peptide that promotes collagen synthesis and skin repair.

    Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory effects, this peptide reduces skin inflammation and improves skin elasticity.

Uniqueness: this compound is unique due to its specific combination of lysine and threonine, which enhances its ability to stimulate collagen production and promote skin repair. Its dual action of anti-aging and wound healing makes it a versatile compound in cosmetic and dermatological applications.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34)/t21-,22+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSPQNZCLMWQAS-GPXNEJASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238438
Record name Palmitoyl dipeptide-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911813-90-6
Record name Palmitoyl dipeptide-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911813906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl dipeptide-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL LYSYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHF843U5C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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